N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-pentyl-3,4-dihydroquinazoline-7-carboxamide
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Description
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds such as N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide have been synthesized through various spectral studies . The synthesis of such compounds often involves condensation reactions of primary amines with carbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and similar compounds. It likely contains a quinazoline core, which is a type of heterocyclic compound consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other is not (pyrimidine). Attached to this core are various functional groups including an amide, a furan ring, and a phenacyl sulfanyl group .Scientific Research Applications
1. Tyrosinase Inhibition and Antioxidant Properties
Compounds similar to N-(furan-2-ylmethyl)-4-oxo-3-pentyl-2-phenacylsulfanylquinazoline-7-carboxamide have been synthesized and found to be potent inhibitors of the tyrosinase enzyme, with significantly lower IC50 values than the standard kojic acid. These compounds also demonstrated DPPH free radical scavenging ability, indicating their potential as antioxidants (Dige et al., 2019).
2. Central Nervous System Selectivity
Similar compounds have been identified as selective agonists for neuronal nicotinic acetylcholine receptors, with a marked selectivity for the central nervous system over the peripheral nervous system. This selectivity offers potential applications in treating cognitive impairment associated with neurological disorders (Mazurov et al., 2012).
3. Bioisosteric Replacement in Analgesic Activity
Research has shown that replacing the phenyl ring in certain benzyl fragment compounds with isosteric heterocycles can significantly increase their analgesic properties. This methodology can be used to enhance the pain-relieving properties of relevant pharmaceuticals (Украинец et al., 2016).
4. Potential Energetic Material Properties
Some derivatives exhibit high density and good thermal stability, with excellent detonation properties, suggesting potential applications as energetic materials. For example, 3,3'-dinitroamino-4,4'-azoxyfurazan, a related compound, has shown these properties (Zhang & Shreeve, 2014).
5. Antimicrobial and Anti-inflammatory Properties
Compounds with furan derivatives have been synthesized and demonstrated significant anti-inflammatory and antibacterial activities, along with reduced gastrointestinal toxicity and lipid peroxidation, indicating their potential therapeutic applications in these areas (Alam et al., 2011).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-oxo-3-pentyl-2-phenacylsulfanylquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4S/c1-2-3-7-14-30-26(33)22-13-12-20(25(32)28-17-21-11-8-15-34-21)16-23(22)29-27(30)35-18-24(31)19-9-5-4-6-10-19/h4-6,8-13,15-16H,2-3,7,14,17-18H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHWADRIPQIJFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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